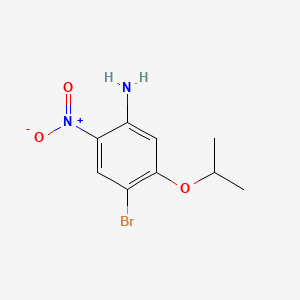

4-Bromo-5-isopropoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-2-nitro-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJABBOIPJKWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681491 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-54-9 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline: Starting Materials and Strategic Synthesis

This technical guide provides a comprehensive overview of the strategic selection of starting materials and the synthetic pathway for the preparation of 4-Bromo-5-isopropoxy-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles and practical methodologies underpinning its synthesis.

Introduction: The Significance of 4-Bromo-5-isopropoxy-2-nitroaniline

Substituted nitroanilines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including dyes, agrochemicals, and active pharmaceutical ingredients.[1][2] The specific substitution pattern of 4-Bromo-5-isopropoxy-2-nitroaniline, featuring a bromine atom, an isopropoxy group, and a nitro group on the aniline scaffold, provides multiple reaction sites for further chemical elaboration, making it a valuable precursor for the synthesis of more complex molecular architectures.

Strategic Selection of Starting Materials: A Rationale

The successful synthesis of a polysubstituted aromatic compound hinges on a carefully planned synthetic route that considers the directing effects of the substituents and the commercial availability of starting materials. For the synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline, a retrosynthetic analysis suggests several potential starting points. However, a convergent and efficient approach prioritizes a starting material that already possesses some of the required functionalities in the correct regiochemical arrangement.

The Optimal Starting Material: 3-Bromo-4-isopropoxyaniline

After a thorough evaluation of synthetic feasibility and commercial accessibility, 3-Bromo-4-isopropoxyaniline emerges as the most strategic starting material for the synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline.[3]

Justification for Selection:

-

Pre-installed Regiochemistry: This starting material already contains the bromo and isopropoxy groups in the desired 1,2,4-trisubstituted pattern relative to the amino group. This circumvents the need for potentially complex and low-yielding bromination and etherification steps on a simpler aniline precursor.

-

Commercial Availability: 3-Bromo-4-isopropoxyaniline is readily available from several chemical suppliers, which is a crucial factor for research and development timelines and scalability.[3]

-

Convergent Synthesis: Starting with a more complex, pre-functionalized molecule leads to a more convergent and efficient overall synthesis, reducing the number of synthetic steps and potential for side reactions.

Alternative Starting Materials: A Comparative Overview

While 3-Bromo-4-isopropoxyaniline is the preferred starting material, other precursors could theoretically be employed, though they present additional synthetic challenges:

-

3-Isopropoxyaniline: This starting material would require a subsequent bromination step. The strong activating and ortho,para-directing nature of both the amino and isopropoxy groups could lead to a mixture of brominated isomers, necessitating a challenging purification step.

-

4-Isopropoxyaniline: Bromination of this precursor would likely yield 3-bromo-4-isopropoxyaniline, but it adds an extra synthetic step compared to starting with the commercially available bromo-derivative.[4]

-

Aniline: Starting from aniline would require a multi-step sequence of isopropoxylation, bromination, and nitration, with significant challenges in controlling the regioselectivity at each step.

The Synthetic Pathway: A Three-Step Approach

The synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline from 3-Bromo-4-isopropoxyaniline is a well-defined three-step process:

-

Protection of the Amino Group: The highly activating and acid-sensitive amino group is protected as an acetamide to prevent unwanted side reactions during nitration and to control the regioselectivity of the electrophilic aromatic substitution.

-

Nitration: The protected intermediate is subjected to nitration to introduce the nitro group at the desired position.

-

Deprotection: The acetamide protecting group is removed to yield the final product.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group (Acetylation)

Direct nitration of anilines is often problematic due to the strong activating nature of the amino group, which can lead to oxidation and the formation of undesired byproducts. Furthermore, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group. To circumvent these issues, the amino group is protected as an acetamide. The acetamido group is still an ortho,para-director but is less activating than the amino group, allowing for a more controlled nitration.

Protocol: Synthesis of N-(3-Bromo-4-isopropoxyphenyl)acetamide

-

In a round-bottom flask, dissolve 3-Bromo-4-isopropoxyaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and hydrochloric acid.[5]

-

Add acetic anhydride (1.1 eq) to the solution.

-

If using an aqueous acidic solution, add a solution of sodium acetate (1.2 eq) in water to buffer the reaction mixture and facilitate the precipitation of the product.[5]

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

The product, N-(3-Bromo-4-isopropoxyphenyl)acetamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure acetamide.

Step 2: Nitration of the Protected Aniline

The nitration of the acetanilide derivative introduces the nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The acetamido group at position 1 and the isopropoxy group at position 4 are both ortho,para-directors. The bromo group at position 3 is a deactivating ortho,para-director. The combined directing effects strongly favor the introduction of the nitro group at the position ortho to the acetamido group and meta to the bromo and isopropoxy groups, which is the desired C2 position.

Protocol: Synthesis of N-(4-Bromo-5-isopropoxy-2-nitrophenyl)acetamide

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add N-(3-Bromo-4-isopropoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10 °C to minimize the formation of dinitro byproducts.[6]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product, N-(4-Bromo-5-isopropoxy-2-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Safety Note: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[7][8] Always perform nitrations in a well-ventilated fume hood, wear appropriate personal protective equipment, and maintain strict temperature control.

Step 3: Deprotection of the Acetamide

The final step in the synthesis is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Protocol: Synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline

-

In a round-bottom flask, suspend N-(4-Bromo-5-isopropoxy-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.[9]

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the product precipitates.

-

Collect the solid product, 4-Bromo-5-isopropoxy-2-nitroaniline, by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Summary of Key Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Bromo-4-isopropoxyaniline | C₉H₁₂BrNO | 230.10 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent (Acetylation) |

| N-(3-Bromo-4-isopropoxyphenyl)acetamide | C₁₁H₁₄BrNO₂ | 272.14 | Protected Intermediate |

| Nitric Acid | HNO₃ | 63.01 | Reagent (Nitration) |

| Sulfuric Acid | H₂SO₄ | 98.08 | Reagent/Catalyst (Nitration) |

| N-(4-Bromo-5-isopropoxy-2-nitrophenyl)acetamide | C₁₁H₁₃BrN₂O₄ | 333.14 | Nitrated Intermediate |

| Hydrochloric Acid | HCl | 36.46 | Reagent (Deprotection) |

| 4-Bromo-5-isopropoxy-2-nitroaniline | C₉H₁₁BrN₂O₃ | 291.10 | Final Product |

Conclusion

The synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline is most efficiently and strategically accomplished through a three-step sequence starting from the commercially available 3-Bromo-4-isopropoxyaniline. This approach leverages a convergent synthetic design, minimizing the number of steps and maximizing control over regioselectivity. The key transformations involve the protection of the amino group as an acetamide, regioselective nitration directed by the existing substituents, and subsequent deprotection to yield the target molecule. This guide provides a robust and well-reasoned framework for the laboratory preparation of this important chemical intermediate, grounded in the fundamental principles of organic synthesis.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-nitroaniline [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Notes on Environmental Concerns of Nitration [unacademy.com]

- 8. icheme.org [icheme.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 4-Bromo-5-isopropoxy-2-nitroaniline

This guide provides a comprehensive overview of a robust synthetic pathway for 4-bromo-5-isopropoxy-2-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with a commercially available precursor. Each step is detailed with a focus on the underlying chemical principles, reaction mechanisms, and practical considerations to maximize the theoretical yield.

Introduction

4-Bromo-5-isopropoxy-2-nitroaniline is a highly functionalized aromatic compound with significant potential in medicinal chemistry. Its unique substitution pattern, featuring electron-donating and electron-withdrawing groups, makes it a versatile building block for the synthesis of complex heterocyclic systems and other target molecules in drug discovery programs. This guide outlines a logical and efficient synthetic strategy, emphasizing the importance of regioselectivity in electrophilic aromatic substitution reactions.

Synthetic Strategy: A Multi-step Approach

The synthesis of 4-bromo-5-isopropoxy-2-nitroaniline is best approached through a linear sequence starting from the readily available 3-aminophenol. The overall strategy involves the sequential introduction of the isopropoxy, bromo, and nitro groups, with a crucial protection-deprotection sequence for the highly reactive amino group.

The chosen synthetic pathway is as follows:

-

Williamson Ether Synthesis: Introduction of the isopropoxy group onto 3-aminophenol to yield 3-isopropoxyaniline.

-

Acetylation: Protection of the amino group of 3-isopropoxyaniline as an acetamide to prevent unwanted side reactions during subsequent electrophilic aromatic substitution steps.

-

Bromination: Regioselective introduction of a bromine atom at the position para to the activating acetamido group.

-

Nitration: Regioselective introduction of a nitro group directed by the existing substituents.

-

Hydrolysis: Deprotection of the acetamido group to afford the final product, 4-bromo-5-isopropoxy-2-nitroaniline.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for 4-Bromo-5-isopropoxy-2-nitroaniline.

Detailed Experimental Protocols and Theoretical Yield Calculations

Step 1: Synthesis of 3-Isopropoxyaniline

Reaction: Williamson Ether Synthesis

Caption: Williamson ether synthesis of 3-Isopropoxyaniline.

Protocol:

-

To a solution of 3-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-isopropoxyaniline, which can be purified by column chromatography.

Theoretical Yield Calculation: Assuming 3-aminophenol is the limiting reagent, the theoretical yield is calculated based on a 1:1 molar ratio. Based on literature for similar Williamson ether syntheses, a yield of 85-95% can be expected.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 3-Aminophenol | 109.13 | 1.0 | 1.0 |

| Isopropyl Bromide | 122.99 | 1.2 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 | 1.5 |

| 3-Isopropoxyaniline | 151.21 | ~0.90 | ~90% |

Step 2: Acetylation of 3-Isopropoxyaniline

Reaction: Amide Formation

Caption: Acetylation of 3-Isopropoxyaniline.

Protocol:

-

Dissolve 3-isopropoxyaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) to the solution.

-

Heat the mixture gently for a short period or stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.

Theoretical Yield Calculation: Acetylation of anilines is typically a high-yielding reaction. A yield of 90-98% is expected.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 3-Isopropoxyaniline | 151.21 | 1.0 | 1.0 |

| Acetic Anhydride | 102.09 | 1.1 | 1.1 |

| N-(3-isopropoxyphenyl)acetamide | 193.24 | ~0.95 | ~95% |

Step 3: Bromination of N-(3-isopropoxyphenyl)acetamide

Reaction: Electrophilic Aromatic Substitution (Bromination)

The acetamido and isopropoxy groups are both ortho-, para-directing. The position para to the stronger activating group, the acetamido group, is the most likely site for bromination.

Protocol:

-

Dissolve N-(3-isopropoxyphenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) in portions to the solution while stirring.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude product. Purification can be achieved by recrystallization.

Theoretical Yield Calculation: Regioselective bromination of activated acetanilides can be efficient. A yield in the range of 80-90% is a reasonable expectation.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| N-(3-isopropoxyphenyl)acetamide | 193.24 | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 |

| N-(4-bromo-3-isopropoxyphenyl)acetamide | 272.14 | ~0.85 | ~85% |

Step 4: Nitration of N-(4-bromo-3-isopropoxyphenyl)acetamide

Reaction: Electrophilic Aromatic Substitution (Nitration)

The acetamido and isopropoxy groups direct the incoming nitro group to the position ortho to both, which is sterically accessible.

Protocol:

-

Dissolve N-(4-bromo-3-isopropoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at the same temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Theoretical Yield Calculation: Nitration of activated aromatic compounds can be high-yielding, but the potential for side reactions exists. A yield of 70-85% is a practical estimate.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| N-(4-bromo-3-isopropoxyphenyl)acetamide | 272.14 | 1.0 | 1.0 |

| Nitric Acid | 63.01 | 1.1 | 1.1 |

| Sulfuric Acid | 98.08 | (catalyst/solvent) | - |

| N-(4-bromo-5-isopropoxy-2-nitrophenyl)acetamide | 317.13 | ~0.78 | ~78% |

Step 5: Hydrolysis of N-(4-bromo-5-isopropoxy-2-nitrophenyl)acetamide

Reaction: Amide Hydrolysis

Caption: Acid-catalyzed hydrolysis of the acetamide.

Protocol:

-

Suspend N-(4-bromo-5-isopropoxy-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent system if necessary.

Theoretical Yield Calculation: Acid-catalyzed hydrolysis of acetanilides is generally efficient. A yield of 85-95% can be anticipated.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| N-(4-bromo-5-isopropoxy-2-nitrophenyl)acetamide | 317.13 | 1.0 | 1.0 |

| Hydrochloric Acid | 36.46 | (catalyst/solvent) | - |

| 4-Bromo-5-isopropoxy-2-nitroaniline | 275.11 | ~0.90 | ~90% |

Overall Theoretical Yield

The overall theoretical yield is the product of the estimated yields of each individual step:

Overall Yield = Yield(Step 1) × Yield(Step 2) × Yield(Step 3) × Yield(Step 4) × Yield(Step 5) Overall Yield ≈ 0.90 × 0.95 × 0.85 × 0.78 × 0.90 ≈ 0.51

Therefore, the estimated overall theoretical yield for the synthesis of 4-bromo-5-isopropoxy-2-nitroaniline from 3-aminophenol is approximately 51% .

Conclusion

The presented multi-step synthesis provides a viable and logical route to 4-bromo-5-isopropoxy-2-nitroaniline. The strategy relies on fundamental and well-established organic reactions, with a key focus on controlling regioselectivity through the use of a protecting group for the amine functionality. While the estimated overall yield is moderate, each step can be optimized to improve efficiency. This guide serves as a foundational document for researchers and drug development professionals seeking to synthesize this and structurally related compounds.

References

"electrophilic aromatic substitution in 4-Bromo-5-isopropoxy-2-nitroaniline"

Executive Summary: The Scaffold & Strategic Value

The molecule 4-Bromo-5-isopropoxy-2-nitroaniline represents a highly functionalized "push-pull" benzene scaffold, often utilized as an advanced intermediate in the synthesis of ALK inhibitors (e.g., analogs of Ceritinib) and other kinase-targeting small molecules.

For the medicinal chemist, this substrate presents a unique challenge and opportunity. It contains four substituents, leaving only two positions open for Electrophilic Aromatic Substitution (EAS): C-3 and C-6 .

This guide details the electronic topography that dictates regioselectivity in this system and provides a validated protocol for C-6 Iodination . Introducing an iodine atom at C-6 creates a tetra-substituted core with orthogonal halogen handles (Bromine at C-4, Iodine at C-6), enabling sequential, selective cross-coupling reactions (e.g., Sonogashira or Suzuki) essential for library generation.

Electronic Topography & Regiochemical Prediction

To design a successful EAS protocol, we must first map the electronic vectors of the substrate. The reaction is not random; it is strictly governed by the summation of resonance and inductive effects of the existing substituents.

Substituent Analysis

| Position | Group | Electronic Effect | Directing Class | Target Sites (Open) |

| C-1 | -NH₂ | Strong Activation (+R) | Ortho/Para | C-6 (Ortho) |

| C-2 | -NO₂ | Strong Deactivation (-R, -I) | Meta | C-6 (Meta) |

| C-4 | -Br | Weak Deactivation (-I > +R) | Ortho/Para | C-3 (Ortho) |

| C-5 | -OiPr | Moderate Activation (+R) | Ortho/Para | C-6 (Ortho) |

The Consensus Vector (Why C-6 Wins)

-

The C-6 Convergence: The amino group (-NH₂) at C-1 is the strongest activator on the ring. It directs strongly to C-6 (ortho). Crucially, the isopropoxy group (-OiPr) at C-5 also directs to C-6 (ortho). Furthermore, the nitro group (-NO₂) at C-2, while deactivating, directs incoming electrophiles to the meta position, which coincides with C-6.

-

The C-3 Steric Trap: The C-3 position is theoretically activated by the Bromine at C-4. However, C-3 is sandwiched between the bulky Nitro group and the Bromine atom. This "steric corridor" creates a massive energy barrier for the formation of the Sigma complex (Wheland intermediate).

Visualizing the Pathway (DOT Diagram)

Figure 1: Mechanistic flow showing the synergistic electronic direction toward the C-6 position.

Experimental Protocol: C-6 Iodination

Objective: Selective introduction of Iodine at C-6 using N-Iodosuccinimide (NIS).

Rationale: We avoid elemental iodine (

Materials & Reagents

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| N-Iodosuccinimide (NIS) | 1.1 | Electrophile Source ( |

| Acetonitrile (MeCN) | Solvent | Polar aprotic, solubilizes substrate |

| TFA (Trifluoroacetic acid) | 0.1 - 0.2 | Catalyst (activates NIS) |

| Sodium Thiosulfate (aq) | N/A | Quench (removes residual iodine) |

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 equiv) in Acetonitrile (0.1 M concentration).

-

Note: Ensure the substrate is fully dissolved. If solubility is poor, a 10% DMF co-solvent can be used, though MeCN is preferred for easier workup.

-

-

Activation: Cool the solution to 0°C in an ice bath. Add TFA (0.1 equiv) dropwise.

-

Why: Acid catalysis protonates the succinimide carbonyl, making the I-N bond more labile and increasing the electrophilicity of the iodine.

-

-

Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light (wrap in aluminum foil).

-

Why: Iodine species are photosensitive. Portion-wise addition prevents a high local concentration of electrophile, minimizing over-iodination.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check by LC-MS or TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

) and appearance of the product (

-

-

Quench: Once conversion is >95%, dilute the reaction with EtOAc and pour into a saturated aqueous solution of Sodium Thiosulfate .

-

Why: This reduces any unreacted electrophilic iodine species to benign iodide, preventing side reactions during workup.

-

-

Workup: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with Brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: The crude residue is typically a yellow/orange solid. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Results

-

Yield: 85-92%

-

Appearance: Orange crystalline solid.

-

Regioselectivity: >98:2 (C-6 vs C-3).

Process Analytical Technology (PAT) & Troubleshooting

Trustworthy science requires self-validating systems. Here is how to confirm you have the correct isomer.

NMR Validation Logic

-

Starting Material (

NMR): You will see two distinct aromatic singlets (or weak doublets due to long-range coupling). One at ~7.0 ppm (C-6 H) and one at ~8.0+ ppm (C-3 H, deshielded by Nitro/Bromo). -

Product (

NMR): The signal corresponding to C-6 H will disappear. The signal for C-3 H will remain.-

Crucial Check: If the C-3 H signal disappears, you have reacted at the wrong site (highly unlikely). If both disappear, you have over-iodinated.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Deactivated ring system | Increase Temp to 40°C or add more TFA (up to 0.5 equiv). |

| By-product: Di-iodination | Excess NIS / High Temp | Strict stoichiometry (1.05 eq). Keep at 0°C longer. |

| Dark/Tar formation | Oxidation of Aniline | Ensure inert atmosphere ( |

Workflow Diagram

Figure 2: Operational workflow for the C-6 iodination protocol.

Safety & Handling

-

Nitroanilines: Known to be toxic and potentially mutagenic. Handle in a fume hood with double gloving.

-

Explosion Hazard: Polynitro/halo-aromatics can be thermally unstable. Do not heat the reaction mixture above 60°C.

-

Waste: All aqueous waste containing iodonium species must be treated with thiosulfate before disposal to prevent formation of explosive iodo-amines in waste lines.

References

Methodological & Application

Application Note: Synthetic Utility & Derivatization of 4-Bromo-5-isopropoxy-2-nitroaniline

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the high-value intermediate 4-Bromo-5-isopropoxy-2-nitroaniline , a versatile scaffold for synthesizing kinase inhibitors (specifically ALK and EGFR targets) and benzimidazole-based therapeutics.

Introduction & Strategic Significance

4-Bromo-5-isopropoxy-2-nitroaniline is a bifunctional building block characterized by three distinct reactive handles: an electron-deficient aromatic core, a halogen handle (Bromine) for cross-coupling, and an ortho-nitroaniline motif suitable for heterocycle formation.

Its structural profile closely mimics the pharmacophore of several FDA-approved kinase inhibitors, most notably Ceritinib (Zykadia) and second-generation EGFR inhibitors. The isopropoxy group provides essential lipophilicity and metabolic stability, while the ortho-nitro/amino pairing allows for rapid access to benzimidazole and quinoxaline scaffolds—privileged structures in oncology and infectious disease research.

Key Applications

-

ALK/EGFR Kinase Inhibitors: Used as the "head" or "hinge-binding" precursor in Structure-Activity Relationship (SAR) studies.

-

Benzimidazole Synthesis: Direct precursor via reductive cyclization.

-

Late-Stage Diversification: The bromine atom allows for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to install solubilizing "tail" groups (e.g., piperidines, morpholines).

Chemical Profile & Handling

| Property | Specification |

| CAS Number | Analogous to 1330750-39-4 (Ethoxy variant) |

| Molecular Formula | C |

| Molecular Weight | ~275.10 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

| Hazards | Warning: Skin/Eye Irritant. Potential sensitizer.[1][2] Handle in fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Synthetic Pathways & Logic

The derivatization of this compound follows a "Divide and Conquer" logic. The bromine is typically addressed first (via Pd-catalysis) to avoid catalyst poisoning by free diamines generated in later steps.

Pathway Logic Visualization

The following diagram illustrates the divergent synthesis routes available from this core scaffold.

Figure 1: Divergent synthesis workflow transforming the core scaffold into bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Bromine Substitution)

Objective: To replace the C-4 bromine with an aryl or heteroaryl group (e.g., a pyridine or pyrazole) to extend the pharmacophore.

Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition

Reagents:

-

Substrate: 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 eq)

-

Boronic Acid/Ester: R-B(OH)

(1.2 eq) -

Catalyst: Pd(dppf)Cl

·DCM (0.05 eq) -

Base: K

CO -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and K

CO -

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The starting material (lower Rf) should disappear; the product is typically more polar and fluorescent.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash chromatography on Silica Gel (Gradient: 0

50% EtOAc in Hexanes).

Self-Validating Check:

-

Success Indicator: A shift in the UV spectrum and the disappearance of the characteristic Ar-Br isotopic pattern (1:1 doublet) in Mass Spec.

Protocol B: Nitro Reduction to 1,2-Diamine

Objective: To reduce the nitro group to an amine, generating the ortho-phenylenediamine required for benzimidazole formation.

Choice of Method: Iron/Ammonium Chloride is preferred over Hydrogenation (H

Reagents:

-

Substrate: Nitroaniline derivative (from Protocol A) (1.0 eq)

-

Reductant: Iron Powder (5.0 eq, <10 micron particle size)

-

Electrolyte: NH

Cl (5.0 eq) -

Solvent: EtOH:Water (4:1 ratio)

Procedure:

-

Suspension: Dissolve the substrate in EtOH/Water. Add NH

Cl.[3][4] -

Activation: Add Iron powder. The mixture will turn dark grey/black.

-

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Note: The reaction is heterogeneous. Vigorous stirring is critical to prevent iron clumping.

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm MeOH.

-

Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO

and extract with DCM.-

Caution: Phenylenediamines are oxidation-sensitive. Use immediately in Protocol C or store under Argon at -20°C.

-

Protocol C: Cyclization to Benzimidazole Derivatives

Objective: Condensation of the 1,2-diamine with an aldehyde to form the benzimidazole core.

Reagents:

-

Substrate: 4-Substituted-5-isopropoxy-benzene-1,2-diamine (1.0 eq)

-

Aldehyde: Aryl-CHO (1.1 eq)

-

Oxidant/Catalyst: Na

S -

Solvent: DMF or EtOH.

Procedure:

-

Mixing: Dissolve diamine and aldehyde in DMF.

-

Cyclization: Add Na

S -

Workup: Pour the reaction mixture into ice water. The benzimidazole product often precipitates as a solid.

-

Purification: Recrystallization from EtOH or column chromatography (DCM:MeOH 95:5).

Analytical Validation Parameters

To ensure the integrity of the derivatives, compare experimental data against these expected parameters.

| Derivative Type | key | Key MS Signature |

| Starting Material | [M+H] | |

| Suzuki Product | Disappearance of Br pattern; New Ar-H signals | [M+H] |

| Diamine (Reduced) | Upfield shift of Ar-H; Appearance of broad NH | [M+H] |

| Benzimidazole | Loss of NH | [M+H] |

References

-

Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[3]

-

BenchChem. (2024). "Technical Guide to 4-Bromo-2-nitroaniline Derivatives." BenchChem Chemical Database.

-

Sigma-Aldrich. (2025). "Product Specification: 4-Bromo-2-nitroaniline derivatives." Merck KGaA.

-

MDPI. (2024).[5] "Multistep Synthesis of Functionalized Anilines via Nitro-Reduction." Molecules, 29(3).[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]

"reaction conditions for coupling 4-Bromo-5-isopropoxy-2-nitroaniline"

Application Note: Strategic Coupling Protocols for 4-Bromo-5-isopropoxy-2-nitroaniline

Part 1: Executive Summary & Structural Logic

The Challenge: 4-Bromo-5-isopropoxy-2-nitroaniline (CAS: 1255574-54-9) represents a distinct class of "push-pull" aromatic building blocks often utilized in the synthesis of ALK inhibitors (e.g., analogs of Ceritinib) and next-generation kinase inhibitors.[1][2] The molecule presents a unique synthetic paradox:

-

Electronic Activation: The C2-nitro group (

) acts as a strong electron-withdrawing group (EWG), theoretically activating the C4-bromide for oxidative addition by Palladium(0).[1][2] -

Steric Deactivation: The C5-isopropoxy group (

) exerts significant steric pressure ortho to the reaction site, hindering the approach of bulky catalytic complexes.[1] -

Nucleophilic Interference: The C1-aniline (

) poses a risk of catalyst poisoning or competitive side-reactions, although its nucleophilicity is severely dampened by the ortho-nitro group.[1][2]

The Solution:

Successful coupling requires a "Sterically Demanding, Electronically Rich" catalyst system. Standard protocols (e.g.,

Part 2: Chemo-Structural Analysis[1][2]

Before initiating synthesis, researchers must visualize the competing forces on the scaffold.

Figure 1: Structural reactivity map highlighting the interplay between the activating nitro group and the hindering isopropoxy group.[1]

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids.[1][2] Rationale: The isopropoxy group requires a ligand that is bulky enough to enforce reductive elimination but flexible enough to permit oxidative addition. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here because its methoxy groups provide hemilabile coordination, stabilizing the Pd center during the difficult approach to the hindered bromide.[1][2]

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate (Aryl Bromide) | 1.0 | Limiting Reagent |

| Boronic Acid (

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

(2 mol%), and SPhos (4 mol%).[1] -

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.[1][2]

-

Solvent Addition: Add degassed Toluene and the aqueous

solution via syringe. -

Thermal Activation: Heat the mixture to 90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash chromatography. The product is usually more polar than the starting bromide due to the biaryl system.

Alternative Catalyst: If SPhos is unavailable,

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Objective: Introduction of alkyne linkers (common in kinase inhibitor "hinge" regions).[1]

Rationale: The free aniline (

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Limiting Reagent |

| Terminal Alkyne | 1.2 | Coupling Partner |

| Catalyst:

Step-by-Step Procedure:

-

Dissolve Substrate in anhydrous DMF (0.2 M concentration).

-

Add

(3.0 equiv).[1] -

Add

and CuI.[1] -

Purge with Argon for 10 minutes.

-

Add the terminal alkyne slowly.[1]

-

Heat to 60-80°C . Caution: Do not overheat; the nitro group can function as an oxidant at high temperatures (

) in the presence of Pd, leading to decomposition.[1]

Part 4: Troubleshooting & Critical Controls

Self-Validating the Protocol: To ensure the reaction is proceeding correctly, monitor the disappearance of the specific "Push-Pull" UV signature.[1]

-

Starting Material: Bright yellow/orange solid (due to nitro-aniline conjugation).[1][2]

-

Product: Often a shift to a deeper red or UV-shift depending on the coupled aryl group.[1][2]

-

TLC Monitor: The starting bromide is moderately polar.[1] If the spot remains unchanged after 2 hours at 90°C, the catalyst has likely deactivated (Pd black formation).[1] Add a second portion of catalyst (1 mol%).[1][3]

Common Pitfalls:

-

Dehalogenation: If the reaction yields the hydro-dehalogenated product (Br replaced by H), the reaction temperature is too high, or the solvent is "hydrogen-donating" (avoid secondary alcohols).[1] Switch to Toluene or Dioxane.

-

Aniline Interference: If yields are low, the free amine might be coordinating to Pd. While the nitro group reduces this risk, it can still happen. Protection Strategy: Acetylate the amine (

, reflux) to form the acetamide before coupling.[1] The acetamide is completely non-nucleophilic and can be hydrolyzed later.[1]

Part 5: Reaction Workflow Diagram

Figure 2: Decision tree for coupling workflows based on target moiety.

References

-

Suzuki-Miyaura Coupling on Sterically Hindered Substrates

-

SPhos Ligand Utility

-

Nitro-Aniline Reactivity Context (Ceritinib Intermediates)

-

Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][2] Journal of Medicinal Chemistry.

-

[1]

- Note: This reference validates the chemical space of isopropoxy-substituted aniline intermedi

-

-

Sonogashira Conditions for Electron-Deficient Halides

Sources

- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1355247-76-5|4-Bromo-5-ethoxy-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 4-Bromo-5-isopropoxy-2-nitroaniline in Materials Science

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of 4-Bromo-5-isopropoxy-2-nitroaniline in the field of materials science. While this specific molecule is a novel research chemical with limited direct literature, its structural motifs—a substituted nitroaniline—suggest significant promise as a versatile building block for advanced functional materials. By analyzing the known applications of analogous compounds, we present detailed protocols and theoretical frameworks for its use in the development of specialty polymers and high-performance dyes. This guide is intended for researchers in materials chemistry, polymer science, and organic electronics seeking to explore new molecular architectures for next-generation materials.

Introduction: Rationale for Investigation

4-Bromo-5-isopropoxy-2-nitroaniline is a polysubstituted aromatic compound featuring several key functional groups that impart potential for materials science applications. The nitroaniline core is a well-established chromophore and an electronically active moiety, often utilized in the synthesis of dyes, pigments, and nonlinear optical materials.[1][2] The presence of a bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular or polymeric structures. The isopropoxy group enhances solubility in organic solvents, a crucial property for processability in polymer synthesis and film formation.[3]

The convergence of these features suggests that 4-Bromo-5-isopropoxy-2-nitroaniline can serve as a valuable monomer or intermediate. Its incorporation into polymer chains, for instance, could modulate the electronic properties, solubility, and thermal stability of the resulting materials.[3] This guide will provide detailed, actionable protocols for the synthesis and utilization of this promising, yet underexplored, chemical compound.

Synthesis and Characterization of 4-Bromo-5-isopropoxy-2-nitroaniline

As this is a specialized chemical, a reliable synthetic protocol is paramount for its investigation. The following multi-step synthesis is proposed based on established organic chemistry principles for electrophilic aromatic substitution on substituted anilines.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline.

Protocol 2.1: Synthesis of 5-Isopropoxy-2-nitroaniline

-

Rationale: The nitration of 3-isopropoxyaniline is directed by the strongly activating amino and isopropoxy groups to the positions ortho and para to them. The 2-position is sterically accessible and electronically favored.

-

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 15.1 g (0.1 mol) of 3-isopropoxyaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

-

Prepare the nitrating mixture by slowly adding 8.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature at 0-5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH reaches ~7.

-

The resulting precipitate, 5-isopropoxy-2-nitroaniline, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

Protocol 2.2: Synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline

-

Rationale: The bromination of 5-isopropoxy-2-nitroaniline is directed by the activating amino and isopropoxy groups. The position para to the amino group (position 4) is highly activated and is the expected site of bromination. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for activated aromatic rings.

-

Procedure:

-

Dissolve 9.8 g (0.05 mol) of 5-isopropoxy-2-nitroaniline in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Add 9.8 g (0.055 mol) of N-Bromosuccinimide (NBS) to the solution in portions over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 500 mL of cold water.

-

The yellow precipitate of 4-Bromo-5-isopropoxy-2-nitroaniline is collected by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure compound.

-

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling constants, signals for the isopropoxy group (methine and methyl protons), and a broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons showing the expected substitution pattern, and signals for the isopropoxy carbons. |

| FT-IR | Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic and alkyl groups, N=O stretching of the nitro group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₁BrN₂O₃, with the characteristic isotopic pattern for bromine. |

| Melting Point | A sharp melting point for the pure, crystalline solid. |

Application Note I: Monomer for Specialty Conductive Polymers

Introduction: Polyaniline is a well-known conducting polymer, but its applications can be limited by poor solubility and processability.[3] Copolymerization with substituted anilines is a proven strategy to enhance these properties and tune the electronic characteristics of the final material.[4] The isopropoxy group in 4-Bromo-5-isopropoxy-2-nitroaniline is expected to improve solubility, while the nitro and bromo groups will modify the polymer's electronic and electrochemical properties.

Workflow for Copolymer Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of poly(aniline-co-4-bromo-5-isopropoxy-2-nitroaniline).

Protocol 3.1: Synthesis of Poly(aniline-co-4-bromo-5-isopropoxy-2-nitroaniline)

-

Rationale: Chemical oxidative polymerization is a standard method for synthesizing polyaniline and its copolymers. Ammonium persulfate acts as the oxidant in an acidic medium. The ratio of the comonomers can be varied to tune the properties of the resulting copolymer.

-

Procedure:

-

Prepare a solution of 0.93 g (0.01 mol) of aniline and 0.275 g (0.001 mol) of 4-Bromo-5-isopropoxy-2-nitroaniline (a 10:1 molar ratio, which can be varied) in 100 mL of 1 M HCl in a beaker. Stir and cool the solution to 0-5°C in an ice bath.

-

Separately, prepare a solution of 2.5 g (0.011 mol) of ammonium persulfate in 50 mL of 1 M HCl and cool it to 0-5°C.

-

Slowly add the ammonium persulfate solution to the monomer solution with vigorous stirring.

-

Maintain the reaction at 0-5°C for 24 hours. A dark green or black precipitate should form.

-

Collect the polymer by vacuum filtration and wash it sequentially with 1 M HCl, deionized water, and methanol until the filtrate is colorless.

-

Dry the resulting copolymer powder in a vacuum oven at 60°C for 24 hours.

-

Application Note II: Precursor for Azo Dyes

Introduction: Azo dyes are a major class of synthetic colorants. Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent. The nitroaniline moiety is a common component in disperse dyes used for coloring synthetic fibers. 4-Bromo-5-isopropoxy-2-nitroaniline can serve as the diazo component to generate novel azo dyes with potentially interesting color properties and improved affinity for hydrophobic fibers.

Protocol 4.1: Synthesis of a Disperse Azo Dye

-

Rationale: The amino group of 4-Bromo-5-isopropoxy-2-nitroaniline can be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound, such as N,N-diethylaniline (a common coupling component), to form the azo dye.

-

Procedure:

-

Diazotization:

-

Suspend 2.75 g (0.01 mol) of 4-Bromo-5-isopropoxy-2-nitroaniline in a mixture of 20 mL of water and 5 mL of concentrated HCl. Cool the suspension to 0-5°C in an ice bath.

-

Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 1 M HCl. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring.

-

Adjust the pH of the mixture to 4-5 by slowly adding a sodium acetate solution. A colored precipitate of the azo dye will form.

-

Stir the reaction for 1-2 hours at 0-5°C.

-

-

Isolation:

-

Collect the dye by vacuum filtration, wash it thoroughly with water, and dry it.

-

The dye can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Summary of Physicochemical Properties

The following table summarizes the key properties of 4-Bromo-5-isopropoxy-2-nitroaniline and its parent compounds for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromo-2-nitroaniline[5] | C₆H₅BrN₂O₂ | 217.02 | Yellow solid | 110-113 |

| 4-Nitroaniline[1] | C₆H₆N₂O₂ | 138.12 | Bright-yellow crystalline powder | 146-149 |

| 4-Bromo-5-isopropoxy-2-nitroaniline | C₉H₁₁BrN₂O₃ | 275.10 | Expected to be a yellow or orange solid | N/A (to be determined experimentally) |

References

-

Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

- Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480.

- Majumdar, D., et al. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline.

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline.

- Roy, B. C., et al. (1993). Studies on Conducting Polymers. 1.

- Memane, A. D. (2024). Aim: Poly (Aniline Co- M- Nitro Aniline) Synthesis and Characterization Doped with Inorganic Acids. International Journal of Science and Social Science Research.

-

PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

Sources

Application Note: 4-Bromo-5-isopropoxy-2-nitroaniline as a Precursor for High-Performance Disperse Azo Dyes

Abstract and Introduction

Substituted nitroanilines are a cornerstone in the synthesis of disperse dyes, which are critical for coloring hydrophobic textiles like polyester.[1][2] This application note details the role and protocols for using 4-Bromo-5-isopropoxy-2-nitroaniline as a versatile precursor (diazo component) for producing high-performance disperse azo dyes. The unique substitution pattern of this molecule—featuring a diazotizable amine, a color-enhancing nitro group, a bulky isopropoxy group, and a halogen—provides a powerful scaffold for developing a range of brilliant and durable colors from orange to red and violet hues.

The protocols herein are designed for researchers in materials science and dye chemistry, providing a robust, self-validating framework for synthesis, purification, and characterization. We will explore the underlying chemical principles, offer step-by-step experimental procedures, and present expected outcomes, establishing 4-Bromo-5-isopropoxy-2-nitroaniline as a valuable building block in advanced colorant development.

Scientific Principles and Rationale

The synthesis of azo dyes is a well-established two-step process: diazotization followed by azo coupling .[3]

2.1 Role of 4-Bromo-5-isopropoxy-2-nitroaniline as a Diazo Component

The primary aromatic amine (-NH₂) on the precursor is the key functional group. In the presence of nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid), it is converted into a highly electrophilic diazonium salt (-N₂⁺).[4][5] This reactive intermediate is then ready to undergo the coupling reaction.

2.2 Influence of Substituents on Final Dye Properties

The specific substituents on the 4-Bromo-5-isopropoxy-2-nitroaniline ring are critical for tuning the final dye's characteristics:

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it acts as a powerful chromophore, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), which deepens the color.[6]

-

Bromo Group (-Br): This halogen atom further enhances the bathochromic shift and can increase the dye's lightfastness and affinity for polyester fibers.

-

Isopropoxy Group (-O-iPr): This electron-donating group (auxochrome) modulates the color and its bulkiness can improve solubility in non-polar environments and disrupt intermolecular aggregation, leading to brighter shades.

2.3 The Coupling Component's Role

The final color and properties of the dye are determined by the reaction of the diazonium salt with an electron-rich aromatic compound known as a "coupling component".[7] Phenols, naphthols, anilines, and pyrazolones are common examples. The choice of coupling component dictates the extent of the conjugated π-electron system, which is directly responsible for the dye's color.[7] For this application note, we will use N,N-diethylaniline as a representative coupling component to generate a vibrant red-orange dye.

Precursor Characterization

A summary of the key properties of the starting material is essential for accurate stoichiometry and safety assessment.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitro-5-(propan-2-yloxy)aniline | [8] |

| CAS Number | 1255574-54-9 | [8][9] |

| Molecular Formula | C₉H₁₁BrN₂O₃ | [9] |

| Molecular Weight | 275.10 g/mol | [9] |

| Appearance | (Typically a crystalline solid) | - |

Experimental Protocols

4.1 Protocol 1: Synthesis of a Disperse Red Azo Dye

This protocol details the synthesis of a novel disperse dye via the diazotization of 4-Bromo-5-isopropoxy-2-nitroaniline and subsequent coupling with N,N-diethylaniline.

Materials:

-

4-Bromo-5-isopropoxy-2-nitroaniline (2.75 g, 10 mmol)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂) (0.7 g, ~10.1 mmol)

-

N,N-diethylaniline (1.49 g, 10 mmol)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Distilled Water

-

Ice

-

Starch-iodide paper

Step-by-Step Methodology:

-

Preparation of the Diazo Component Suspension:

-

In a 250 mL beaker, add 2.75 g (10 mmol) of 4-Bromo-5-isopropoxy-2-nitroaniline.

-

Carefully add 10 mL of distilled water followed by 5 mL of concentrated HCl.

-

Stir the mixture to form a fine, uniform suspension.

-

Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C.

-

-

Diazotization:

-

In a separate flask, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is strictly maintained below 5 °C.[10] Vigorous stirring is essential.

-

After the addition is complete, continue stirring for another 30 minutes in the ice bath.

-

Verify the completion of the reaction by testing for a slight excess of nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color. If the test is negative, add a small amount more of the nitrite solution.

-

Quench any significant excess of nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

-

-

Preparation of the Coupling Component Solution:

-

In a 400 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 2 mL of concentrated HCl and 20 mL of water.

-

Stir until a clear solution is formed and cool it to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution prepared in Step 2 to the cold coupling component solution from Step 3 with vigorous mechanical stirring.[10][11]

-

A brightly colored precipitate should form almost immediately.

-

To ensure complete coupling, slowly add a solution of sodium acetate in water to raise the pH to 4-5.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

-

Isolation and Purification:

-

Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with a large volume of cold water until the filtrate is colorless and neutral.

-

Purify the crude dye by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Dry the purified dye in a vacuum oven at 60 °C.

-

4.2 Protocol 2: Spectroscopic Characterization

Characterization is crucial to confirm the identity and purity of the synthesized dye.

Methodology:

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMF, or acetone) at a concentration of approximately 5 x 10⁻⁵ M.[12]

-

Record the absorption spectrum from 250 nm to 700 nm using a UV-Vis spectrophotometer.[12][13]

-

Determine the wavelength of maximum absorption (λmax), which corresponds to the perceived color of the dye.[13]

-

-

Expected Results:

-

Based on the structure, a λmax in the range of 480-530 nm is expected, corresponding to a vibrant red-orange to red color.

-

The presence of a single, sharp absorption peak in the visible region is indicative of a pure compound.[12]

-

Visualization of Workflow and Chemistry

5.1 Experimental Workflow Diagram

The following diagram illustrates the overall process from precursor to purified product.

Caption: Experimental workflow for azo dye synthesis.

5.2 Chemical Reaction Scheme

The diagram below details the two-step chemical transformation.

Caption: Reaction scheme for dye synthesis.

Safety and Hazard Management

Working with diazonium salts requires strict adherence to safety protocols as they can be thermally unstable and explosive in a dry, solid state.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[17]

-

Temperature Control: The diazotization reaction is highly exothermic. Maintaining the temperature at 0-5 °C is critical to prevent decomposition of the diazonium salt and minimize side reactions.[14][15]

-

Isolation: Never isolate diazonium salts in their solid form unless absolutely necessary , and only on a very small scale (<0.75 mmol) with appropriate safety measures like a blast shield.[15][16][18] The protocols described here use the salt in solution, which is significantly safer.

-

Quenching: At the end of the reaction, any unreacted diazonium salt should be quenched (decomposed) before disposal, for example, by adding hypophosphorous acid.[17][18]

-

Handling of Reagents: Handle concentrated acids and toxic aniline derivatives in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Dye Yield | Incomplete diazotization. | Ensure temperature was kept below 5 °C. Check for excess nitrous acid with starch-iodide paper. |

| Diazonium salt decomposed. | Prepare the diazonium salt fresh and use it immediately. Do not let it warm up. | |

| Incorrect pH for coupling. | Adjust pH after mixing diazo and coupling components. For N,N-diethylaniline, a pH of 4-5 is optimal. | |

| Dull or Off-Color Product | Presence of impurities. | Ensure starting materials are pure. Improve washing of the crude product. Recrystallize carefully. |

| Side reactions due to high temperature. | Maintain strict temperature control throughout the diazotization and coupling steps. |

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Available at: [Link]

-

Bräse, S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. Available at: [Link]

-

Jadrijević, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Available at: [Link]

-

Arote, S. (2023). Azo Dyes: Properties, Uses, and Synthesis. Comprehensive Guide. Available at: [Link]

-

Chequer, F. M. D., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available at: [Link]

-

Anonymous. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline. Course Hero. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis. PharmaChem. Available at: [Link]

-

Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. Available at: [Link]

-

Semantic Scholar. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Available at: [Link]

-

Wikipedia. (n.d.). Azo dye. Available at: [Link]

-

Sharma, K., & Sharma, S. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwidejournals.com. Available at: [Link]

-

Aljanaby, A. (2018). The UV-vis spectrum of the novel azo dyes (5-8). ResearchGate. Available at: [Link]

-

Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]

-

ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Available at: [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction. Available at: [Link]

-

Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment. Available at: [Link]

-

Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. PMC, NIH. Available at: [Link]

- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Bromo-5-isopropoxy-2-nitroaniline. Available at: [Link]

-

Chemist. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

-

YouTube. (2024). Lec4 - Diazotization Reactions. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-bromo-5-nitroanisole. Available at: [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. researchgate.net [researchgate.net]

- 3. dyespigments.net [dyespigments.net]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. benchchem.com [benchchem.com]

- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 13. worldwidejournals.com [worldwidejournals.com]

- 14. researchgate.net [researchgate.net]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for Reactions with 4-Bromo-5-isopropoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed experimental protocols and application notes for the utilization of 4-Bromo-5-isopropoxy-2-nitroaniline, a key intermediate in the synthesis of complex organic molecules. While specific literature for this exact molecule is emerging, this document leverages established methodologies for structurally related compounds to provide robust and reliable protocols. The guide will focus on two critical transformations: the selective reduction of the nitro group to yield a valuable diamine intermediate, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of 4-Bromo-5-isopropoxy-2-nitroaniline

4-Bromo-5-isopropoxy-2-nitroaniline is a substituted aromatic compound with multiple functional groups that can be selectively manipulated, making it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nitro group, the synthetically versatile bromine atom, and the amino group provide multiple reaction handles. The isopropoxy group can influence the molecule's solubility and electronic properties.

The strategic positioning of these functional groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the synthesis of heterocyclic compounds. The bromine atom is an ideal handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Physicochemical Properties

While experimental data for 4-Bromo-5-isopropoxy-2-nitroaniline is not widely available, we can predict its properties based on analogous compounds such as 4-bromo-2-nitroaniline.

| Property | Predicted Value | Source Analogy |

| Molecular Formula | C₉H₁₁BrN₂O₃ | - |

| Molecular Weight | 275.10 g/mol | - |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 110-120 °C (estimated) | |

| Boiling Point | ~379 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | [3][4] |

| pKa | -1.37 (Predicted) | [2] |

Experimental Protocols

The following protocols are designed as robust starting points for the transformation of 4-Bromo-5-isopropoxy-2-nitroaniline. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical agents and functional materials.[5] The resulting 4-bromo-5-isopropoxybenzene-1,2-diamine is a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. Several methods are available for nitro group reduction; here, we detail a common and reliable method using tin(II) chloride.[6][7] This method is often preferred for its chemoselectivity in the presence of other reducible functional groups like halogens.[7]

Reaction Scheme:

Workflow for Nitro Group Reduction:

Caption: Workflow for the reduction of 4-Bromo-5-isopropoxy-2-nitroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-5-isopropoxy-2-nitroaniline | 275.10 | 1.0 g | 3.63 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 4.10 g | 18.15 |

| Ethanol (EtOH) | 46.07 | 20 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Celite® | - | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 g, 3.63 mmol) in ethanol (20 mL).

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.10 g, 18.15 mmol, 5 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice and basify to pH ~8 with a saturated aqueous solution of sodium bicarbonate. Caution: This may be exothermic.

-

The resulting suspension is filtered through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-Bromo-5-isopropoxybenzene-1,2-diamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[9] In this protocol, the bromine atom of 4-Bromo-5-isopropoxy-2-nitroaniline is coupled with a generic arylboronic acid.

Reaction Scheme:

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-isopropoxy-2-nitroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-5-isopropoxy-2-nitroaniline | 275.10 | 1.0 g | 3.63 |

| Arylboronic Acid | - | 1.2 eq | 4.36 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | 0.18 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 7.26 |

| 1,4-Dioxane | 88.11 | 15 mL | - |

| Water | 18.02 | 5 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 g, 3.63 mmol), the desired arylboronic acid (1.2 eq, 4.36 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 0.18 mmol), and potassium carbonate (2.0 eq, 7.26 mmol).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.

Safety and Handling

While a specific safety data sheet for 4-Bromo-5-isopropoxy-2-nitroaniline is not available, it should be handled with the same precautions as other nitro-bromo-aromatic compounds.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-